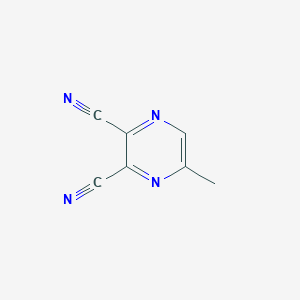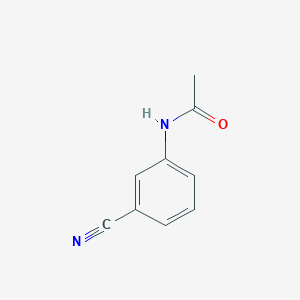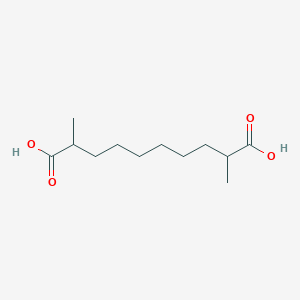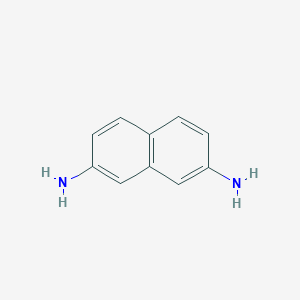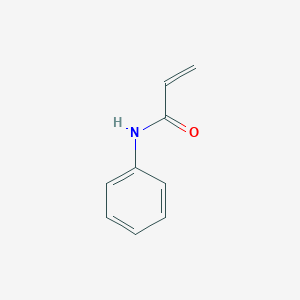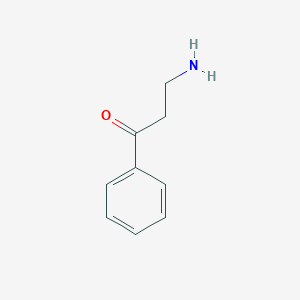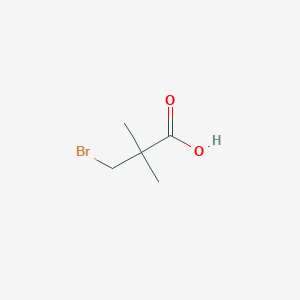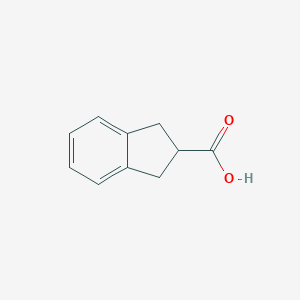
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as NSC 721648 and is a member of the pyridazine family of compounds.
Wirkmechanismus
The mechanism of action of 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. For example, it has been reported that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Biochemische Und Physiologische Effekte
Studies have shown that 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Furthermore, this compound has been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one in lab experiments is its potent cytotoxic activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one. One direction could be to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective anticancer agents. Another direction could be to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity in animal models. Additionally, studies could be conducted to investigate the potential of this compound as a drug delivery system for other anticancer agents.
Synthesemethoden
The synthesis of 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one involves the reaction of 4,5-dichloropyridazine with sodium benzylthiolate in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium hydroxide to yield the final product. The yield of this synthesis method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one has been extensively studied for its potential as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer cells. In addition, this compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
CAS-Nummer |
5592-55-2 |
|---|---|
Produktname |
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one |
Molekularformel |
C18H16N2OS2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H16N2OS2/c21-18-17(23-13-15-9-5-2-6-10-15)16(11-19-20-18)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,20,21) |
InChI-Schlüssel |
PYOHPFAXQSBAKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)NN=C2)SCC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)NN=C2)SCC3=CC=CC=C3 |
Andere CAS-Nummern |
5592-55-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




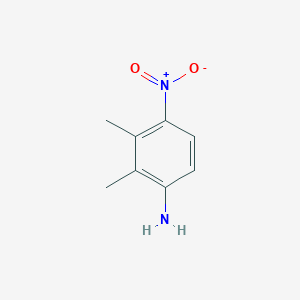
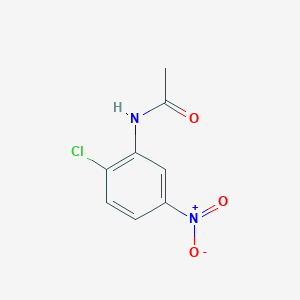
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
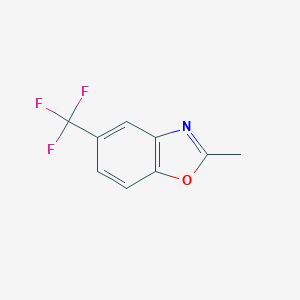
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
